

Chemical structure and properties of Miquelianin (Quercetin-3'-glucuronide)

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to Miquelianin (Quercetin-3-O-glucuronide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miquelianin, the 3-O- β -D-glucuronide of quercetin, is a major phase II metabolite of the widely consumed dietary flavonoid, quercetin. Once considered merely an inactive detoxification product, Miquelianin is now recognized as a pharmacologically significant molecule in its own right, possessing a spectrum of biological activities including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Its presence in plasma and ability to cross critical biological barriers, such as the blood-brain barrier, underscore its therapeutic potential. This guide provides a comprehensive technical overview of Miquelianin, synthesizing current knowledge on its chemical structure, physicochemical properties, biological mechanisms, and pharmacokinetic profile. We further include detailed experimental protocols to empower researchers in their exploration of this promising natural compound.

Chemical Identity and Physicochemical Properties

Miquelianin (Quercetin-3-O-glucuronide) is a flavonol glucuronide where a glucuronic acid moiety is attached to the quercetin aglycone at the C3 position via an O-glycosidic bond^[1]. This structural modification significantly alters the molecule's solubility and pharmacokinetic behavior compared to its parent compound, quercetin.

Chemical Structure

The structural identity of Miquelianin is key to its function. The core flavonoid structure provides the basis for its antioxidant activity, while the glucuronide attachment is critical for its solubility and *in vivo* disposition.

Caption: 2D structure and basic identifiers for Miquelianin.

Physicochemical Data

A summary of Miquelianin's key properties is essential for experimental design, particularly for solubility and analytical method development.

Property	Value	Source(s)
Synonyms	Quercetin 3-O-glucuronide, Q3GA, Quercituron	[1][2][3]
CAS Number	22688-79-5	[3][4]
Molecular Weight	478.36 g/mol	[2][5][6]
Appearance	Yellow Solid	[7]
Melting Point	193-195 °C	[7]
Solubility	DMSO (~20-96 mg/mL), Ethanol (~10 mg/mL), DMF (~30 mg/mL), PBS (pH 7.2) (~2 mg/mL)	[2][4]
λ _{max}	258, 363 nm	[4]
Predicted Density	1.96 g/mL	[3]
Predicted pKa	2.76 ± 0.70	[7]

Natural Occurrence, Isolation, and Synthesis

Miquelianin is not typically ingested directly but is formed in the body after consumption of quercetin-rich foods. However, it is also found naturally in several plants.

- **Natural Sources:** Miquelianin has been identified in various plants, including St. John's wort (*Hypericum perforatum*), Indian lotus (*Nelumbo nucifera*), green beans (*Phaseolus vulgaris*), and is a phenolic compound found in wine[3][8].
- **Metabolic Origin:** It is the major circulating metabolite of quercetin in plasma after oral intake[9]. Quercetin glycosides from dietary sources are hydrolyzed to quercetin aglycone in the intestine, absorbed, and then rapidly metabolized into glucuronidated and sulfated forms by phase II enzymes[9].

Protocol: Extraction and Isolation from Plant Material

The isolation of Miquelianin relies on chromatographic techniques that separate compounds based on polarity.

Objective: To isolate Miquelianin from a dried, powdered plant source (e.g., *Hypericum perforatum*).

Principle: This protocol employs a sequential extraction with solvents of increasing polarity to create a crude flavonoid-rich fraction, followed by column chromatography for purification. The choice of a polar stationary phase (Silica gel) and a mobile phase gradient allows for the separation of Miquelianin from less polar compounds.

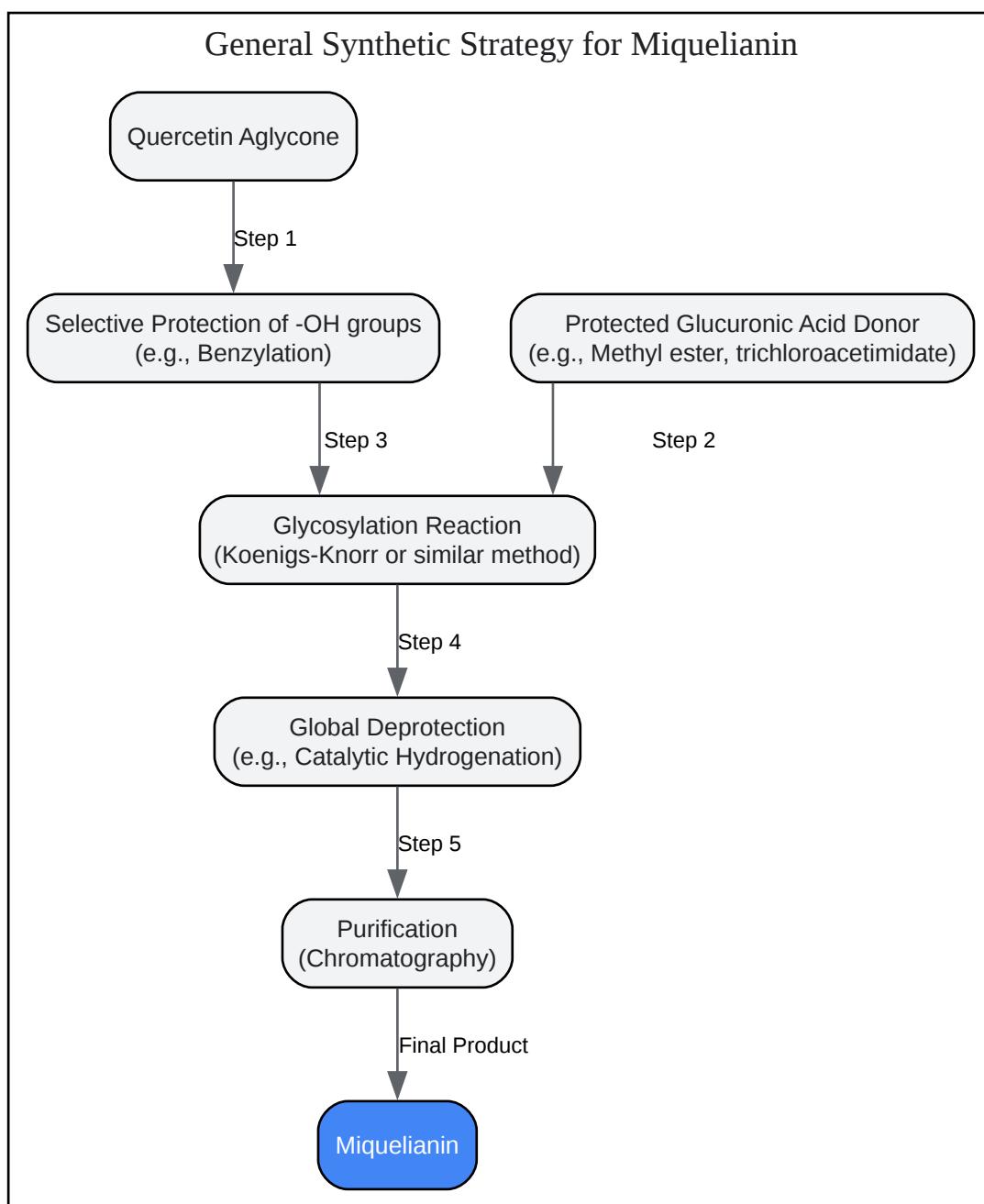
Methodology:

- **Soxhlet Extraction:**
 - Place 100g of dried, powdered plant material into a cellulose thimble.
 - Load the thimble into a Soxhlet extractor.
 - Perform sequential extraction with 500 mL of solvents in increasing order of polarity: first with n-hexane (to remove lipids and non-polar compounds), followed by dichloromethane, and finally with methanol to extract flavonoids and other polar compounds. Each extraction should run for 8-12 hours.
 - Collect the methanol fraction, which is expected to contain Miquelianin.
- **Concentration:**

- Evaporate the methanol from the collected fraction under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
- Silica Gel Column Chromatography:
 - Prepare a silica gel (60-200 mesh) slurry in chloroform and pack it into a glass column (e.g., 4 x 60 cm).
 - Dissolve a portion of the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
 - Carefully load the dried, extract-adsorbed silica onto the top of the packed column.
 - Begin elution with 100% chloroform.
 - Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 95:5, 90:10 Chloroform:Methanol).
 - Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light.
- Purification and Identification:
 - Combine fractions that show a prominent spot corresponding to a Miquelianin standard.
 - Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).
 - Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy[10].

Chemical Synthesis Overview

The chemical synthesis of flavonoid glucuronides is complex due to the need for selective protection of multiple hydroxyl groups on both the flavonoid and the glucuronic acid moieties. The first reported synthesis of Miquelianin was a landmark in flavonoid chemistry[11].



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Caption: A generalized workflow for the chemical synthesis of Miquelianin.

Modern approaches may involve enzymatic semi-synthesis, though these can be less cost-effective and may yield multiple products[12]. Chemical synthesis, while multi-stepped, offers precise control over the final product[12][13].

Biological Activities and Mechanisms of Action

Miquelianin exerts a wide range of biological effects, many of which are comparable or even superior to its parent aglycone, quercetin, particularly in *in vivo* contexts where it represents the primary circulating form.

Antioxidant and Cytoprotective Effects

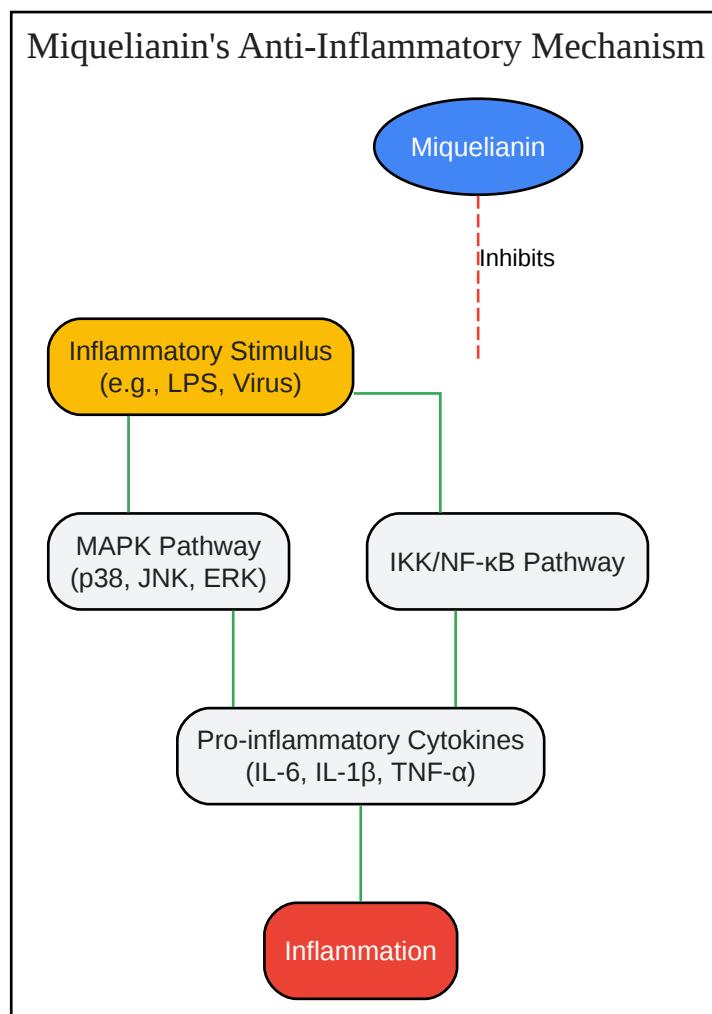
Miquelianin is a potent antioxidant. In human plasma, it effectively suppresses the consumption of endogenous antioxidants like lycopene, β -carotene, and α -tocopherol, indicating it acts as a primary scavenger of free radicals^{[5][14]}.

- Mechanism: A key mechanism involves the activation of the Keap1-Nrf2 signaling pathway. Oxidative stress triggers the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)^{[9][15]}. This pathway is fundamental to cellular defense against oxidative stress.

Anti-Inflammatory Activity

Inflammation and oxidative stress are intrinsically linked, and Miquelianin targets both processes.

- Mechanism: Miquelianin has been shown to inhibit the overproduction of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α)^[16]. It achieves this by suppressing key inflammatory signaling cascades, such as the IKK β /NF- κ B and Mitogen-Activated Protein Kinase (MAPK) pathways^{[16][17]}. By inhibiting these pathways, Miquelianin effectively reduces the inflammatory response at a molecular level. For instance, it has been shown to alleviate influenza A virus-induced lung injury by preventing the cytokine storm associated with viral infection^[17].



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Caption: Miquelianin inhibits key inflammatory signaling pathways.

Neuroprotective and Neurogenic Activity

Perhaps one of the most significant areas of Miquelianin research is its effect on the central nervous system (CNS).

- **Blood-Brain Barrier Permeability:** Crucially, *in vitro* studies demonstrate that Miquelianin can cross cellular models of the blood-brain barrier and the blood-cerebrospinal fluid barrier[18] [19]. This ability to reach the CNS is a prerequisite for its neuroprotective effects.

- Alzheimer's Disease Models: In cellular models of Alzheimer's disease, Miquelianin significantly reduces the generation of neurotoxic β -amyloid (A β) peptides and interferes with their aggregation into oligomeric species[5][14].
- Neurogenesis: Miquelianin promotes the proliferation and migration of neural stem cells (NSCs)[20]. This effect is mediated through the upregulation of pathways involving Brain-Derived Neurotrophic Factor (BDNF), Akt/PI3K, and Tropomyosin Receptor Kinase (Trk) receptors, which are vital for neuronal survival and plasticity[20][21].

Anticancer and Other Activities

- Anticancer: Miquelianin has shown potential in cancer chemoprevention. It can suppress the invasion of breast cancer cells (MDA-MB-231) by inhibiting Matrix Metalloproteinase-9 (MMP-9) induction, a key enzyme in tumor metastasis[5][14].
- Anti-allergic: It can suppress Th2-related immune responses and reduce CD4+ T cell proliferation, alleviating allergic reactions in animal models[15].
- Antidepressant-like Effects: Miquelianin has demonstrated antidepressant activity in animal models like the forced swimming test, an effect linked to its presence in St. John's wort[4][7].

Pharmacokinetics and Bioavailability

The study of Miquelianin's pharmacokinetics is essential to understanding its in vivo efficacy.

- Absorption: As a metabolite of quercetin, its formation begins post-absorption in the intestinal epithelial cells and liver[9]. In vitro Caco-2 cell models, which mimic the intestinal barrier, show that Miquelianin has a permeability coefficient within the range of orally available drugs[18][19].
- Distribution: After entering circulation, Miquelianin binds to plasma albumin, which extends its half-life[9]. Its ability to penetrate the CNS is a key attribute for its neurological effects[18].
- Metabolism & Excretion: Miquelianin is a phase II metabolite, meaning it is a product of the body's detoxification system designed to increase water solubility and facilitate excretion, primarily via the kidneys[9]. Despite this, it retains significant biological activity.

- Bioavailability Context: While quercetin itself has low oral bioavailability, its rapid conversion to metabolites like Miquelianin means that these conjugates are the primary forms that interact with tissues throughout the body[9][22]. Therefore, the biological effects observed after quercetin consumption are largely attributable to its metabolites.

Key Experimental Protocols

The following protocols provide standardized methods for assessing the biological activity and quantifying Miquelianin.

Protocol: In Vitro Antioxidant Activity (DPPH Free Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of Miquelianin.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change color from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.

Materials:

- Miquelianin standard
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (analytical grade)
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Methodology:

- Preparation of Reagents:

- Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark at 4°C.
- Prepare a 1 mg/mL stock solution of Miquelianin in methanol.
- Prepare a series of dilutions from the Miquelianin stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
- Prepare a similar dilution series for ascorbic acid as a positive control.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of each Miquelianin dilution to separate wells.
 - Add 100 µL of the 0.1 mM DPPH solution to each well.
 - For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
 - For the negative control, add 100 µL of methanol instead of the sample.
- Incubation and Measurement:
 - Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of scavenging activity using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the Miquelianin/ascorbic acid.
 - Plot the % scavenging against the concentration and determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Quantification in Biological Matrices by HPLC-MS/MS

Objective: To accurately quantify Miquelianin levels in a biological sample (e.g., plasma).

Principle: This method uses High-Performance Liquid Chromatography (HPLC) to separate Miquelianin from other plasma components, followed by tandem Mass Spectrometry (MS/MS) for highly sensitive and specific detection and quantification using Multiple Reaction Monitoring (MRM).

Materials:

- Rat plasma (or other biological matrix)
- Miquelianin analytical standard[23]
- Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% formic acid)
- HPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - To 50 μ L of plasma in a microcentrifuge tube, add 10 μ L of the Internal Standard working solution.
 - Add 200 μ L of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean HPLC vial for analysis.

- Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative mode.
- MRM Transitions: Optimize the precursor-to-product ion transitions for Miquelianin (e.g., m/z 477 \rightarrow 301) and the Internal Standard.
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and ion spray voltage to achieve maximum signal intensity.

- Quantification:

- Prepare a calibration curve by spiking known concentrations of Miquelianin standard into a blank matrix and processing as described above.
- Plot the peak area ratio (Miquelianin/IS) against the nominal concentration.
- Quantify the Miquelianin concentration in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Directions

Miquelianin (Quercetin-3-O-glucuronide) has emerged from the shadow of its parent aglycone to be recognized as a key bioactive flavonoid metabolite. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, combined with potent antioxidant, anti-inflammatory, and neuroprotective activities, makes it a highly compelling candidate for further investigation in drug development.

Future research should focus on several key areas:

- Clinical Validation: While preclinical data is strong, rigorous human clinical trials are needed to validate its therapeutic efficacy in conditions like neurodegenerative diseases, inflammatory disorders, and cancer.
- Bioavailability Enhancement: Despite being a major metabolite, overall bioavailability can still be a limiting factor. The development of novel drug delivery systems (e.g., nanoformulations) could enhance its stability and tissue-specific targeting[8].
- Synergistic Effects: Investigating the synergistic effects of Miquelianin with other phytochemicals or conventional drugs could open new therapeutic avenues.

By bridging the gap between dietary intake and systemic biological activity, Miquelianin represents a critical piece of the puzzle in understanding the health benefits of flavonoids. Continued exploration of its molecular mechanisms and clinical potential is paramount for translating this natural compound into next-generation therapeutics.

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- To cite this document: BenchChem. [Chemical structure and properties of Miquelianin (Quercetin-3'-glucuronide)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1655165#chemical-structure-and-properties-of-miquelianin-quercetin-3-glucuronide>

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